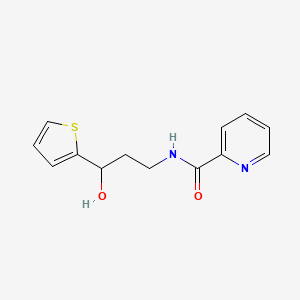
N-(3-Hydroxy-3-(thiophen-2-yl)propyl)picolinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, also known as THPP, is a chemical compound with the molecular formula C13H14N2O2S . It has recently gained attention in various fields of research due to its biological properties and potential applications in industry.
Molecular Structure Analysis
The molecular structure of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide consists of a picolinamide moiety linked to a thiophene ring via a 3-hydroxypropyl chain . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, such as its melting point, boiling point, solubility, and stability, are crucial for its handling and storage . Unfortunately, the specific values for these properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, wie die in Frage stehende Verbindung, haben eine wachsende Zahl von Wissenschaftlern als potenzielle Klasse biologisch aktiver Verbindungen angezogen . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Entzündungshemmende Eigenschaften
Moleküle mit dem Thiophenringsystem weisen viele pharmakologische Eigenschaften wie entzündungshemmende Wirkungen auf . Zum Beispiel hat Suprofen ein 2-substituiertes Thiophen-Gerüst und ist als nichtsteroidales Antirheumatikum bekannt .
Antikrebs-Eigenschaften
Thiophenderivate zeigen auch Antikrebseigenschaften . Dies macht sie zu einem potenziellen Forschungsgebiet für die Entwicklung neuer Krebsbehandlungen.
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren verwendet . Dies macht sie wertvoll für den Schutz von Metalloberflächen.
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine prominente Rolle bei der Weiterentwicklung organischer Halbleiter . Dies macht sie wichtig im Bereich der Elektronik.
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden bei der Herstellung organischer Leuchtdioden (OLEDs) eingesetzt . Dies macht sie entscheidend für die Produktion von Displaytechnologie.
Fungizide Aktivität
Es wurde festgestellt, dass einige Thiophenderivate eine ausgezeichnete fungizide Aktivität aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Fungizide.
Bioreduktion
Die Verbindung wurde bei der Bioreduktion von N-Methyl-3-oxo-3-(thiophen-2-yl)propanamid (MOTPA) zu (S)-N-Methyl-3-hydroxy-3-(2-thienyl)propionamid (MHTPA) verwendet, das in einem einzigen Schritt in N-Methyl-3-hydroxy-(2-thienyl)-1-propanamin (MHTP), den unmittelbaren Vorläufer von Duloxetin, umgewandelt werden könnte .
Wirkmechanismus
Target of Action
N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, also known as THPP, is a chemical compound that has recently gained attention in various fields of research due to its biological properties They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Biochemische Analyse
Biochemical Properties
Thiophene and its substituted derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, are known to interact with various enzymes, proteins, and other biomolecules . They are reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
The exact cellular effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide are not fully understood yet. Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is not yet fully elucidated. It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide in laboratory settings are not well-documented. Studies on similar thiophene-based compounds have shown rapid (<100 fs) proton transfer dynamics, followed by vibrational relaxation .
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways that N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is involved in are not yet fully understood. Thiophene derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide within cells and tissues are not yet fully understood. Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide is not yet known. Similar compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-11(12-5-3-9-18-12)6-8-15-13(17)10-4-1-2-7-14-10/h1-5,7,9,11,16H,6,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHNWKPCIWELSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
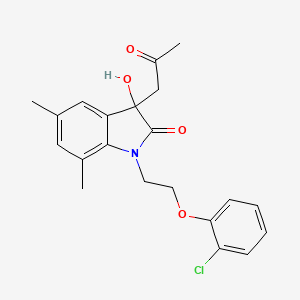

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)

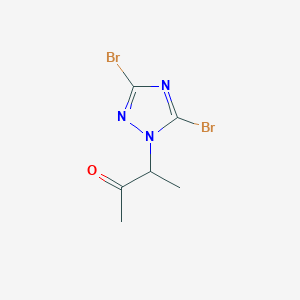
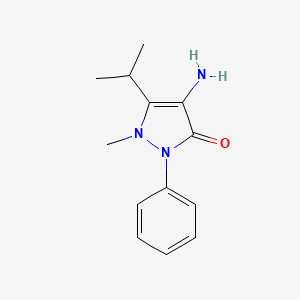

![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)
![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)
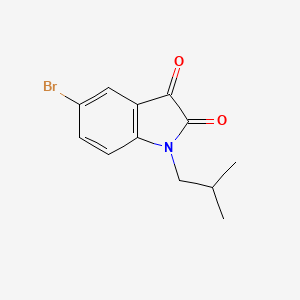

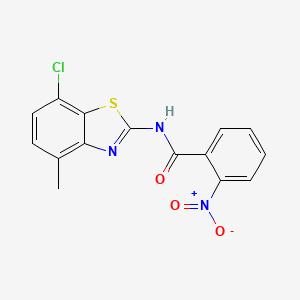

![N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2381690.png)
